
4-Methyl-3-nitrobenzamide
Overview
Description
4-Methyl-3-nitrobenzamide is an organic compound with the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol . It is characterized by a benzamide structure with a methyl group at the fourth position and a nitro group at the third position on the benzene ring. This compound is a pale yellow crystalline solid and is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-nitrobenzamide typically involves the nitration of 4-methylbenzoic acid followed by the conversion of the resulting 4-methyl-3-nitrobenzoic acid to the corresponding amide. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions . The resulting 4-methyl-3-nitrobenzoic acid is then reacted with ammonia or an amine to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalysts and optimized reaction conditions to enhance yield and purity. Techniques such as ultrasonic irradiation and the use of Lewis acidic ionic liquids immobilized on diatomite earth have been reported to provide efficient and eco-friendly synthesis routes .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: 4-Methyl-3-aminobenzamide.
Substitution: Various substituted benzamides.
Hydrolysis: 4-Methyl-3-nitrobenzoic acid and ammonia or amine.
Scientific Research Applications
Cancer Research
One of the most promising applications of 4-methyl-3-nitrobenzamide is in cancer research. A study highlighted its effectiveness in inhibiting the migration of non-small cell lung cancer (NSCLC) cells. The compound was identified during a high-throughput screening of over 20,000 compounds aimed at finding inhibitors of cancer cell migration. Specifically, it was shown to significantly inhibit EGF-induced chemotaxis and chemokinesis in NSCLC cell lines A549, H1299, and H358 .
Mechanism of Action:
- The inhibition of EGF-induced cell adhesion and migration is attributed to the impairment of cofilin phosphorylation and actin polymerization. This suggests that this compound may serve as a novel antimetastatic drug by targeting key pathways involved in cancer metastasis .
Synthesis and Derivatives
The compound also serves as a precursor for synthesizing other pharmaceutical agents. For instance, its derivative, 4-iodo-3-nitrobenzamide (Iniparib), is currently undergoing clinical trials for breast cancer treatment. Iniparib acts by inhibiting poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms .
Synthesis Process:
- The preparation involves converting 4-iodo-3-nitrobenzoic acid to its methyl ester followed by reaction with ammonia to yield the amide. This method has been refined to improve yield and purity without toxic solvents .
Case Study 1: Inhibition of Lung Cancer Cell Migration
A study conducted on NSCLC cells demonstrated that treatment with this compound at concentrations of 0.67 µM and 2.0 µM resulted in a significant reduction in EGF-induced cell migration compared to control groups (P<0.01). The study concluded that this compound could be developed further as a therapeutic agent against metastasis in lung cancer .
Case Study 2: Development of Iniparib
Iniparib has been evaluated in clinical settings for its effectiveness against breast cancer, particularly in patients with triple-negative breast cancer. Its mechanism involves PARP inhibition, which is crucial for cancer cells that rely on this pathway for survival when subjected to DNA-damaging therapies .
Mechanism of Action
The mechanism of action of 4-Methyl-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to inhibition of enzyme activity or modulation of receptor function . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Methyl-3-nitrobenzamide: Similar structure but with the methyl group at the second position.
3-Nitrobenzamide: Lacks the methyl group, making it less hydrophobic.
4-Methylbenzamide: Lacks the nitro group, affecting its reactivity and biological activity.
Uniqueness: 4-Methyl-3-nitrobenzamide is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
Biological Activity
4-Methyl-3-nitrobenzamide is an organic compound with the molecular formula and a molecular weight of 180.16 g/mol. This compound is characterized by its unique structural features, including a methyl group and a nitro group attached to a benzamide core. The synthesis of this compound typically involves the nitration of 4-methylbenzoic acid, followed by conversion to the corresponding amide through various chemical reactions.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The nitro group in the compound can be reduced to form reactive intermediates, which may inhibit enzyme activity or modulate receptor functions. This mechanism has been explored in various studies, highlighting its potential as a lead compound in pharmaceutical development.
Antitumor Activity
Research indicates that this compound exhibits antitumor properties. A study demonstrated that this compound can reduce tumor cell viability through mechanisms involving the formation of reactive intermediates that induce cellular apoptosis. The compound was tested against various tumor cell lines, showing significant cytotoxic effects without observable toxicity in animal models at certain dosages .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes, such as poly(ADP-ribose) polymerase (PARP). Inhibitors of PARP are known for their role in cancer therapy, particularly in targeting tumors with DNA repair deficiencies. The inhibition of PARP by this compound suggests its potential utility in cancer treatment strategies .
Comparative Biological Activity
To understand the biological activity of this compound better, it is useful to compare it with structurally similar compounds:
Compound | Structure Features | Biological Activity |
---|---|---|
This compound | Methyl and nitro groups on benzamide | Antitumor activity; enzyme inhibition |
4-Iodo-3-nitrobenzamide | Iodine substitution | Clinical trials for breast cancer |
3-Nitrobenzamide | Lacks methyl group | Reduced hydrophobicity; lower activity |
The presence of both methyl and nitro groups in this compound confers unique reactivity and biological properties compared to other related compounds.
Case Studies and Research Findings
- Antitumor Studies : A study involving various human and animal tumor cell lines revealed that this compound could effectively kill tumor cells without significant toxicity to normal cells. The compound was reduced within these cells to a more active form that contributed to its cytotoxic effects .
- Enzyme Interaction Studies : Research has shown that this compound can inhibit PARP activity, which is crucial for DNA repair mechanisms in cancer cells. This inhibition may enhance the efficacy of other chemotherapeutic agents when used in combination therapies .
- Synthesis and Application : The synthetic routes for producing this compound have been optimized for higher yields and purity, facilitating its use in research and potential therapeutic applications. Advanced methods such as ultrasonic irradiation have been explored to improve synthesis efficiency.
Properties
IUPAC Name |
4-methyl-3-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-5-2-3-6(8(9)11)4-7(5)10(12)13/h2-4H,1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUGEQUFPMJGCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066446 | |
Record name | Benzamide, 4-methyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19013-11-7 | |
Record name | 4-Methyl-3-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19013-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 4-methyl-3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019013117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 4-methyl-3-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzamide, 4-methyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-3-nitrobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.851 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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